

# 3,6-Difluoro-2-methoxybenzoic acid chemical properties

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## Compound of Interest

Compound Name: 3,6-Difluoro-2-methoxybenzoic acid

Cat. No.: B1602329

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An In-depth Technical Guide to **3,6-Difluoro-2-methoxybenzoic Acid**: Properties, Synthesis, and Applications in Drug Discovery

## Executive Summary

**3,6-Difluoro-2-methoxybenzoic acid** (CAS No. 887267-03-0) is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. [1][2] The strategic placement of two fluorine atoms and a methoxy group on the benzoic acid scaffold creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures. The incorporation of fluorine is a well-established strategy in drug design to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive overview of the known and predicted chemical properties of **3,6-Difluoro-2-methoxybenzoic acid**, a detailed, field-proven synthetic protocol, an analysis of its chemical reactivity, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

## Molecular Profile and Physicochemical Properties

While extensive experimental data for this specific isomer is not widely available in peer-reviewed literature, we can infer its properties based on its structure and data from analogous compounds.

## Chemical Structure and Identifiers

The unique substitution pattern of **3,6-Difluoro-2-methoxybenzoic acid** dictates its chemical behavior, particularly the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms.

#### Diagram 1: Chemical Structure of 3,6-Difluoro-2-methoxybenzoic Acid

A 2D representation of the title compound.

## Physicochemical Data

The following table summarizes key identifiers and properties. Predicted values are included due to the scarcity of experimental data and should be considered estimates.

Property	Value	Source(s)
CAS Number	887267-03-0	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>3</sub>	[4]
Molecular Weight	188.13 g/mol	[4]
IUPAC Name	3,6-Difluoro-2-methoxybenzoic acid	N/A (Standard)
InChI	InChI=1S/C8H6F2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)	[4]
SMILES	COC1=C(C=CC(=C1C(=O)O)F)F	[4]
Predicted XlogP	1.2	[4]
Predicted pKa	~2.5 - 3.0	Inferred[5]
Appearance	Expected to be a white to off-white solid at room temperature.	Inferred

Note: The predicted pKa is inferred from the known acid-strengthening effect of ortho- and para- fluorine substituents on benzoic acid.[5]

## Spectroscopic Profile (Predicted)

A crucial aspect of validating any synthesis or using this compound as a reagent is confirming its identity via spectroscopy. Based on its structure, the following spectral characteristics are anticipated:

- $^1\text{H}$  NMR: The spectrum should feature two aromatic protons and one methoxy singlet. The aromatic protons would likely appear as complex multiplets (potentially a doublet of doublets and a triplet of doublets) due to both H-H and H-F coupling. The methoxy singlet ( $-\text{OCH}_3$ ) would be expected around 3.9-4.1 ppm.
- $^{13}\text{C}$  NMR: Approximately 8 distinct carbon signals are expected. The carboxylic acid carbon will be the most downfield signal ( $>165$  ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants ( $^1\text{JCF} > 240$  Hz).
- $^{19}\text{F}$  NMR: Two distinct signals are expected, one for each fluorine atom. Each signal would appear as a multiplet due to coupling with the nearby aromatic protons and potentially a smaller long-range F-F coupling.
- Mass Spectrometry (MS): The monoisotopic mass is 188.0285 Da.<sup>[4]</sup> In ESI-negative mode, the  $[\text{M}-\text{H}]^-$  ion at  $m/z$  187.0212 is expected to be the base peak.<sup>[4]</sup> In ESI-positive mode, the  $[\text{M}+\text{H}]^+$  ion would be observed at  $m/z$  189.0358.<sup>[4]</sup>
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid ( $\sim 2500\text{-}3300\text{ cm}^{-1}$ ), a sharp C=O stretch ( $\sim 1700\text{-}1725\text{ cm}^{-1}$ ), C-O stretches for the ether and acid ( $\sim 1250\text{-}1300\text{ cm}^{-1}$ ), and strong C-F stretches ( $\sim 1100\text{-}1200\text{ cm}^{-1}$ ).

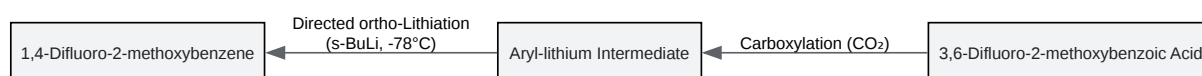
## Synthesis and Manufacturing Protocol

While multiple synthetic routes to fluorinated benzoic acids exist, Directed ortho-Lithiation (DoM) represents the most efficient and regioselective strategy for preparing the target molecule from commercially available precursors.<sup>[6]</sup> The methoxy group is a powerful ortho-directing group, guiding deprotonation to the adjacent C6 position.

## Retrosynthetic Analysis

The most logical disconnection is at the C1-COOH bond, pointing to a carboxylation reaction of an aryl-lithium species. This intermediate can be generated regioselectively from a readily available difluoroanisole precursor via DoM.

Diagram 2: Retrosynthetic Pathway for **3,6-Difluoro-2-methoxybenzoic Acid**



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A simplified retrosynthesis via Directed ortho-Lithiation.

## Experimental Protocol: Synthesis via Directed ortho-Lithiation

This protocol is a robust method adapted from established procedures for the ortho-lithiation of substituted anisoles.<sup>[7][8]</sup>

Materials:

- 1,4-Difluoro-2-methoxybenzene (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.1 eq)
- Dry Ice (CO<sub>2</sub>, solid), crushed
- Hydrochloric Acid (HCl), 3M aqueous solution
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

## Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,4-Difluoro-2-methoxybenzene (1.0 eq) and anhydrous THF (~0.2 M concentration).
  - **Causality:** Anhydrous and inert conditions are critical. Organolithium reagents are extremely reactive with water and oxygen. THF is an ideal solvent as its ether oxygen can coordinate to the lithium ion, increasing the reactivity of the base.<sup>[7]</sup>
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. *s*-BuLi (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for 1 hour.
  - **Causality:** The low temperature is essential to prevent side reactions and potential rearrangement of the lithiated intermediate.<sup>[8]</sup> *s*-BuLi is a strong, non-nucleophilic base ideal for deprotonation without attacking the aromatic ring. The methoxy group directs the deprotonation exclusively to the C6 position due to chelation with the lithium cation.<sup>[6]</sup>
- **Carboxylation:** The flask is opened to the atmosphere, and an excess of freshly crushed dry ice is added in several portions while the reaction continues to stir. The reaction is allowed to slowly warm to room temperature overnight as the dry ice sublimes.
  - **Causality:** Dry ice serves as the electrophile (CO<sub>2</sub>). Adding it in excess ensures complete reaction with the aryllithium species. The slow warming allows the reaction to proceed to completion.
- **Workup and Acidification:** The reaction is quenched by the slow addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is then acidified to pH ~2 with 3M HCl, which will precipitate the crude benzoic acid product.
  - **Causality:** Acidification protonates the carboxylate salt formed during the reaction, rendering the final product insoluble in the aqueous phase.
- **Extraction and Purification:** The acidified aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous

MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure.

- Causality: Ethyl acetate is a suitable solvent for extracting the organic acid. The brine wash removes residual water, and MgSO<sub>4</sub> is a neutral drying agent.
- Final Product: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield **3,6-Difluoro-2-methoxybenzoic acid** as a crystalline solid.

## Chemical Reactivity and Derivatization

**3,6-Difluoro-2-methoxybenzoic acid** is a versatile intermediate whose reactivity is governed by its three key functional components.

### Reactions at the Carboxylic Acid

The carboxylic acid moiety is the primary site for derivatization, enabling its incorporation into larger molecules.

- Amide Formation: The acid can be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) or by first converting the acid to an acyl chloride (using SOCl<sub>2</sub> or (COCl)<sub>2</sub>) followed by reaction with an amine. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).
- Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with an alkyl halide in the presence of a base can be used to form esters.
- Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH<sub>4</sub> or borane complexes (BH<sub>3</sub>·THF). Such biotransformations have also been observed using fungal cultures.<sup>[9]</sup>

### Reactivity of the Aromatic Ring

The electronic nature of the ring is complex. The methoxy group is an activating, ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directors.

- Electrophilic Aromatic Substitution (EAS): EAS reactions like nitration or halogenation are likely to be disfavored due to the deactivating effect of the fluorine atoms and the carboxylic

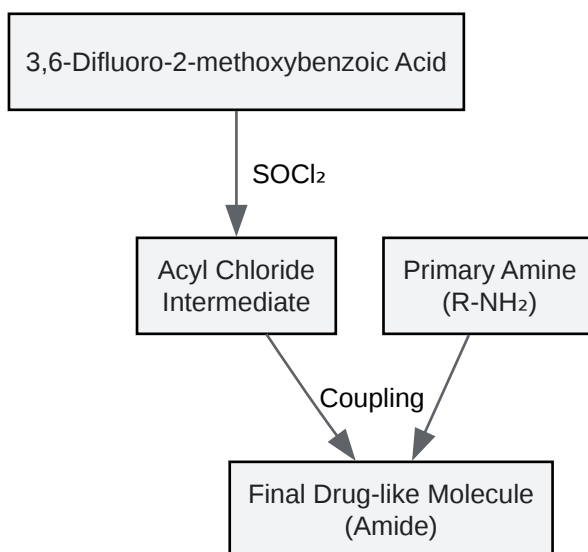
acid. If forced, substitution would likely occur at the C5 position, which is para to the methoxy group and meta to the two fluorine atoms.

- Nucleophilic Aromatic Substitution ( $S_NAr$ ): The fluorine atoms are potential sites for  $S_NAr$ , although this typically requires a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group.[10] In this molecule,  $S_NAr$  is less probable under standard conditions.

## Applications in Research and Drug Development

Fluorinated benzoic acids are high-value intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The introduction of fluorine can block metabolic oxidation sites, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve cell permeability and overall pharmacokinetic profiles.

Diagram 3: Role as a Synthetic Building Block



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General workflow for incorporating the acid into a larger molecule.

## Precursor to Quinolone Antibiotics

Difluoroaromatic acids are key starting materials for many modern fluoroquinolone antibiotics.[11] The benzoic acid provides the core scaffold onto which the quinolone ring system is

constructed. For example, the synthesis of advanced quinolones often begins with a substituted difluorobenzoic acid, which undergoes a series of reactions including condensation and cyclization.[\[11\]](#)

## Scaffolds in Medicinal Chemistry

The 3,6-difluoro-2-methoxybenzoyl moiety can be found in patented compounds explored for various therapeutic targets. For instance, substituted benzoic acid amides are central structures in molecules designed as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a target for treating cystic fibrosis.[\[12\]](#) While not this exact isomer, the general scaffold is of high interest.

## Influence on Pharmacological Properties

- **Metabolic Stability:** The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic hydroxylation by cytochrome P450 enzymes. Placing fluorine at the 3 and 6 positions can shield the methoxy group and the aromatic ring from oxidative metabolism.
- **Lipophilicity and Permeability:** Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.
- **Binding Affinity:** The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug candidate.

## Safety, Handling, and Storage

### 5.1. Hazard Identification

Based on safety data for structurally similar compounds like 3-fluoro-2-methoxybenzoic acid, this compound should be handled as a potential irritant.[\[13\]](#)

- **GHS Hazards (Anticipated):** Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[\[13\]](#)

### 5.2. Recommended Handling Procedures



- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Handling: Avoid creating dust. Wash hands thoroughly after handling.

### 5.3. Storage and Stability

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Stability: The compound is expected to be chemically stable under standard ambient conditions.

## Conclusion

**3,6-Difluoro-2-methoxybenzoic acid** is a valuable and highly versatile chemical building block. Its unique substitution pattern offers a powerful tool for medicinal chemists aiming to fine-tune the properties of drug candidates. While detailed experimental characterization is limited in public literature, its synthesis is readily achievable through established methods like Directed ortho-Lithiation. The principles of its reactivity and the strategic advantages conferred by its fluorine and methoxy groups provide a strong foundation for its application in the development of next-generation pharmaceuticals and advanced materials.

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